molecular formula C18H18N2O3 B5526655 ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate

ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate

Cat. No. B5526655
M. Wt: 310.3 g/mol
InChI Key: QDOWIAMDIQTEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and modifications to introduce different substituents on the quinoline ring. For instance, Bojinov and Grabchev synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates via cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones, demonstrating a typical approach to constructing quinoline derivatives with potential applications in liquid crystal displays (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and biological activity. Xiang described the crystal structure of a related quinoline derivative, highlighting the importance of double bonds and the boat conformation of the six-membered ring in determining the compound's properties (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and addition reactions, which modify their chemical structure and, consequently, their properties and applications. For example, Mizuno et al. detailed the syntheses of metabolites of a specific quinoline derivative, showcasing the diversity of reactions that these compounds can undergo (Mizuno et al., 2006).

Scientific Research Applications

Synthesis and Derivative Development

Ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate serves as a foundational compound in the synthesis and development of various heterocyclic compounds, which have diverse applications in pharmaceuticals and materials science. For instance, it's used in the creation of new fused pyrazine ring systems, contributing to the exploration of novel chemical entities with potential biological activities (Bakhite et al., 1995). Similarly, its derivatives have been synthesized for their neuroprotective properties against calcium overload and free radical-induced neuronal death, indicating its significance in neuropharmacological research (Marco-Contelles et al., 2006).

Photovoltaic and Optical Applications

The compound and its derivatives exhibit promising photovoltaic properties, making them suitable for organic–inorganic photodiode fabrication. This has implications for renewable energy technologies, where efficient and cost-effective photovoltaic materials are constantly sought (Zeyada et al., 2016). Additionally, the optical characterizations of pyrimidine fused quinolone carboxylate moiety, derived from similar compounds, suggest potential applications in photodiodes, highlighting the versatility of ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate in the development of optical devices (Elkanzi et al., 2020).

Biological and Medicinal Chemistry

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines from ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate and its analogs have shown potent cytotoxic activities against various cancer cell lines. This highlights the compound's role in the development of new chemotherapeutic agents, contributing to cancer research and therapy (Deady et al., 2003).

properties

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-18(21)15-11-20-16-12(2)6-4-8-14(16)17(15)19-10-13-7-5-9-23-13/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOWIAMDIQTEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(furan-2-ylmethyl)amino]-8-methylquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.